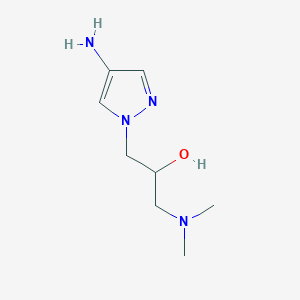
1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
説明
The compound “1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms) and a carboxylic acid group. The 2,6-dichloro-4-nitrophenyl moiety is a common feature in many organic compounds and is known for its reactivity .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. A related compound, 1-(2,6-dichloro-4-nitrophenyl)-5-amino-4-cyanopyrazole, has been studied using quantum chemistry calculations to compute optimized geometry and harmonic vibrational frequency .
科学的研究の応用
Synthesis and Derivative Formation
- The compound 1H-pyrazole-3-carboxylic acid and its derivatives have been extensively studied for their potential in synthesizing various ester, amide, nitrile, and anilino-pyrazole derivatives. These derivatives are significant for their potential applications in medicinal chemistry and materials science. For instance, the study by Şener et al. (2002) detailed the synthesis of different derivatives from 1H-pyrazole-3-carboxylic acid, demonstrating its versatility in chemical reactions (Şener et al., 2002).
Chemical Synthesis and Transformation
- In chemical synthesis, compounds similar to 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid have been utilized as starting materials or intermediates for creating various complex molecules. Jilani (2007) demonstrated a one-pot synthesis method using a related compound, showcasing the compound's role in streamlining chemical synthesis processes (Jilani, 2007).
Potential in Pharmacology
- Some derivatives of 1H-pyrazole-3-carboxylic acid have shown potential in pharmacological applications. A study by Kasımoğulları et al. (2010) on pyrazole carboxylic acid derivatives revealed their inhibitory effects on certain enzymes, hinting at possible therapeutic applications (Kasımoğulları et al., 2010).
Material Science Applications
- The derivatives of 1H-pyrazole-3-carboxylic acid have also found use in the field of material science. Barberá et al. (1998) investigated the fluorescence, non-linear optical, and mesogenic properties of selected 2-pyrazoline derivatives, highlighting the potential of these compounds in developing new materials (Barberá et al., 1998).
Electrochemiluminescence Studies
- Research on electrochemiluminescence properties of pyrazolecarboxylic metal organic frameworks has been conducted, indicating the utility of such compounds in advanced technological applications, as explored by Feng et al. (2016) (Feng et al., 2016).
将来の方向性
特性
IUPAC Name |
1-(2,6-dichloro-4-nitrophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O4/c11-6-3-5(15(18)19)4-7(12)9(6)14-2-1-8(13-14)10(16)17/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYQQVSQNQBVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)


![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)
![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)





![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)
